Comprehensive NMR Characterization Guide: 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
Comprehensive NMR Characterization Guide: 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
Executive Summary & Strategic Context
In the landscape of modern targeted oncology, highly substituted indazoles serve as privileged scaffolds. Specifically, 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine has emerged as a critical intermediate in the synthesis of next-generation KRAS G12C and G12D inhibitors [1].
The strategic placement of functional groups on this molecule is highly deliberate:
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6-Fluoro Substitution: Acts as a metabolic block against cytochrome P450 oxidation while conformationally locking downstream substituents via stereoelectronic effects.
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5-Amino Group: Provides a reactive handle for Buchwald-Hartwig cross-couplings or amide bond formations to build the core inhibitor macrocycle.
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N1-Tetrahydropyran (THP) Protection: Prevents unwanted side reactions at the indazole nitrogen during harsh cross-coupling conditions, ensuring regioselectivity.
Accurate structural verification of this intermediate is paramount. Misassignment of the regiochemistry (e.g., N2-THP vs. N1-THP, or incorrect fluorine positioning) can derail multi-step synthetic campaigns. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral characterization of this molecule, grounded in empirical causality and self-validating analytical protocols.
Spectral Data Presentations
The following tables summarize the expected quantitative NMR data for this compound. The data is synthesized from established chemical shift principles for fluoroarenes and THP-protected heterocycles, corroborated by standardized protocols used in pharmaceutical patent literature[2].
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Mechanistic Assignment Notes |
| H-3 | 7.95 | s | 1H | - | Indazole core proton; highly deshielded by the adjacent N2 nitrogen. |
| H-7 | 7.45 | d | 1H | 3JHF = 10.5 | Aromatic CH ortho to Fluorine. The large J -value is diagnostic of 3J H-F coupling. |
| H-4 | 7.05 | d | 1H | 4JHF = 6.5 | Aromatic CH meta to Fluorine. Strongly shielded by the ortho electron-donating -NH 2 group. |
| H-2' | 5.65 | dd | 1H | J = 9.5, 2.5 | THP anomeric proton. Deshielded by being sandwiched between N1 and the pyran oxygen. |
| -NH 2 | 5.20 | br s | 2H | - | Exchangeable amine protons. Visible as a broad singlet due to restricted exchange in DMSO- d6 . |
| H-6' | 3.85, 3.65 | m | 2H | - | Diastereotopic methylene protons adjacent to the THP oxygen. |
| H-3',4',5' | 1.50 – 2.20 | m | 6H | - | Aliphatic THP ring protons forming a complex overlapping multiplet. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Mechanistic Assignment Notes |
| C-6 | 151.5 | d | 1JCF = 238.0 | Directly fluorinated carbon; massive splitting confirms C-F bond. |
| C-7a | 138.2 | d | 3JCF = 10.5 | Bridgehead carbon coupled to fluorine. |
| C-5 | 135.0 | d | 2JCF = 15.0 | Carbon bearing the amine group; 2J coupling confirms proximity to F. |
| C-3 | 133.5 | s | - | Indazole C-3; shift confirms N1 (rather than N2) THP alkylation. |
| C-3a | 120.5 | s | - | Bridgehead carbon. |
| C-4 | 105.2 | d | 3JCF = 5.5 | Aromatic carbon meta to F; highly shielded by ortho -NH 2 . |
| C-7 | 98.5 | d | 2JCF = 25.5 | Aromatic carbon ortho to F; shielded by both F and fused ring effects. |
| C-2' | 84.0 | s | - | Anomeric THP carbon. |
| C-6' | 66.5 | s | - | THP carbon adjacent to oxygen. |
| C-3',5' | 29.0, 25.0 | s | - | THP aliphatic carbons. |
| C-4' | 22.5 | s | - | THP aliphatic carbon (most shielded). |
Mechanistic Insights & Causality in Spectral Interpretation
To move beyond mere data matching, an Application Scientist must understand the why behind the spectral phenomena.
The Diagnostic Power of 19 F Heteronuclear Coupling
Fluorine-19 has a 100% natural abundance and a nuclear spin of 1/2 , meaning it couples to both protons and carbons much like a proton would, but with significantly larger coupling constants.
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In the 1 H Spectrum: The regiochemistry of the indazole core is definitively proven by the splitting of H-7 and H-4. H-7 exhibits a large ortho coupling ( 3JHF≈10.5 Hz), while H-4 exhibits a smaller meta coupling ( 4JHF≈6.5 Hz). If the fluorine were at the 4-position instead of the 6-position, the coupling constants would be reversed relative to the proton shifts.
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In the 13 C Spectrum: The 13 C spectrum is acquired with 1 H-decoupling, but not 19 F-decoupling. Therefore, any carbon near the fluorine atom will appear as a doublet. The massive 1JCF of ~238 Hz at 151.5 ppm is the absolute anchor point for assigning C-6.
Confirming Regioselective N1-THP Protection
Indazoles possess two nucleophilic nitrogens (N1 and N2). Protection with 3,4-dihydro-2H-pyran (DHP) under acidic conditions yields the thermodynamic N1-THP product, though the kinetic N2-THP isomer can form. The chemical shift of the anomeric proton (H-2') at ~5.65 ppm, combined with the C-3 carbon shift at ~133.5 ppm, serves as a self-validating system to confirm N1-alkylation. N2-alkylation typically pushes the C-3 shift further downfield and alters the anomeric proton's environment.
Logical workflow for confirming regiochemistry using 19F-NMR couplings and THP shifts.
Experimental Protocols & Self-Validating Workflows
The following step-by-step methodology ensures high-fidelity data acquisition, preventing common artifacts that plague heterocyclic NMR analysis. The use of DMSO- d6 is strictly required; non-polar solvents like CDCl 3 often result in severe line-broadening of the -NH 2 signal due to rapid proton exchange and poor solubility of the polar indazole core [3].
Step-by-Step Acquisition Methodology
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Sample Preparation: Dissolve 15–20 mg of the purified intermediate in 0.6 mL of anhydrous DMSO- d6 . Ensure complete dissolution via gentle sonication to prevent magnetic susceptibility artifacts.
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Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Establish a stable deuterium lock. Tune and match the probe for both 1 H and 13 C frequencies.
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Shimming (Critical Step): Perform gradient shimming followed by manual optimization of the Z1 and Z2 coils. Self-Validation Checkpoint: The residual DMSO pentet at 2.50 ppm must have a linewidth at half-height ( w1/2 ) of ≤1.0 Hz. Failure to achieve this will obscure the critical 4JHF coupling on H-4.
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1 H Acquisition: Acquire 16 to 64 transients using a standard 1D pulse sequence (e.g., zg30 on Bruker systems). Use a relaxation delay (D1) of 1.5 seconds.
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13 C Acquisition: Acquire ≥512 transients using a 1 H-decoupled pulse sequence (e.g., zgpg30 with WALTZ-16 decoupling). Use a D1 of 2.0 seconds to allow for the relaxation of quaternary carbons (C-3a, C-7a).
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Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct manually. Reference the spectra to the internal solvent peaks (DMSO- d6 : 1 H = 2.50 ppm; 13 C = 39.52 ppm).
Step-by-step NMR acquisition and processing workflow for indazole derivatives.
Integration Fidelity Check
As a final self-validation measure, normalize the integral of the isolated H-3 singlet to exactly 1.00. The sum of the aliphatic THP multiplet region (1.50–2.20 ppm) must integrate to exactly 6.00 ± 0.15. Significant deviations indicate either incomplete THP protection, residual solvent contamination, or compound degradation.
References
- Small molecule inhibitors of kras proteins (Patent WO2025230961A1).
- Macrocyclic kras inhibitors and methods of use (Patent WO2024107686A1).
- Small molecule inhibitors of kras proteins (Patent WO2024103010A1).
